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Compound of Interest

Compound Name: 4-Chloro-3-nitrophenylboronic acid

Cat. No.: B121859 Get Quote

Boronic acids, particularly arylboronic acid derivatives, represent a cornerstone of modern

organic synthesis and medicinal chemistry. Their unique ability to undergo palladium-catalyzed

Suzuki-Miyaura cross-coupling reactions has revolutionized the construction of carbon-carbon

bonds, enabling the efficient synthesis of complex biaryl systems prevalent in pharmaceuticals.

[1][2] Beyond their role as synthetic intermediates, the boronic acid moiety itself is a key

pharmacophore in several FDA-approved drugs, including the proteasome inhibitor bortezomib

(Velcade) and the β-lactamase inhibitor vaborbactam.[2][3] This is due to the boron atom's

Lewis acidity and its capacity to form stable, reversible covalent bonds with biological

nucleophiles.

4-Chloro-3-nitrophenylboronic acid is a strategically important building block within this

class. Its trifunctional nature—possessing a reactive boronic acid group for coupling, a chloro

substituent, and a nitro group—offers medicinal chemists a versatile scaffold for molecular

elaboration. The electronic properties conferred by the chloro and nitro substituents

significantly influence the molecule's reactivity and provide multiple handles for subsequent

chemical transformations, making it a valuable precursor in the development of novel

therapeutic agents, particularly in oncology.[1] This guide provides a detailed examination of its

structure, properties, synthesis, and applications for researchers in drug discovery and

chemical development.

Core Molecular Structure and Physicochemical
Properties
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The foundation of 4-Chloro-3-nitrophenylboronic acid's utility lies in its distinct molecular

architecture. The phenyl ring is substituted at positions 1, 3, and 4, creating a specific

electronic and steric environment that dictates its chemical behavior.

Key Identifiers:

IUPAC Name: (4-chloro-3-nitrophenyl)boronic acid[4]

CAS Number: 151169-67-4[1][4][5]

Molecular Formula: C₆H₅BClNO₄[1][4]

Molecular Weight: 201.37 g/mol [1][4]

dot digraph "Molecule_Structure" { graph [layout=neato, overlap=false, splines=true,

size="4,4!", ratio=fill]; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6

[label="C"]; B [label="B", fontcolor="#202124", style=filled, fillcolor="#F1F3F4"]; O1 [label="O",

fontcolor="#EA4335"]; H_O1 [label="H", fontcolor="#202124"]; O2 [label="O",

fontcolor="#EA4335"]; H_O2 [label="H", fontcolor="#202124"]; N [label="N",

fontcolor="#4285F4"]; O3 [label="O", fontcolor="#EA4335"]; O4 [label="O",

fontcolor="#EA4335"]; Cl [label="Cl", fontcolor="#34A853"];

// Position nodes for layout C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="1.2,2.1!"]; C4

[pos="0,2.8!"]; C5 [pos="-1.2,2.1!"]; C6 [pos="-1.2,0.7!"]; B [pos="-2.4,0!"]; O1 [pos="-3.6,0.7!"];

H_O1 [pos="-4.2,0.4!"]; O2 [pos="-2.4,-1.2!"]; H_O2 [pos="-1.8,-1.5!"]; N [pos="2.4,2.8!"]; O3

[pos="3.2,2.1!"]; O4 [pos="2.4,3.8!"]; Cl [pos="0,4.2!"];

// Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6

[label=""]; C6 -- C1 [label=""]; C6 -- B [label=""]; B -- O1 [label=""]; O1 -- H_O1 [label=""]; B --

O2 [label=""]; O2 -- H_O2 [label=""]; C3 -- N [label=""]; N -- O3 [label=""]; N -- O4 [label="",

style=dashed]; C4 -- Cl [label=""];

// Aromatic circle (approximated) node [shape=point, width=0.01, height=0.01]; center

[pos="0,1.4!", label=""]; p1 [pos="0.6,1.4!", label=""]; p2 [pos="-0.6,1.4!", label=""]; center -- p1
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[arrowhead=none, style=invis]; center -- p2 [arrowhead=none, style=invis]; } Caption: 2D

Structure of 4-Chloro-3-nitrophenylboronic acid.

Physicochemical Data Summary:

Property Value Source(s)

Appearance
White to light yellow crystalline

powder
[1]

Melting Point 275 °C (decomposes) [1][6]

Solubility Soluble in DMSO [7]

SMILES OB(O)C1=CC(=C(Cl)C=C1)=O [4]

InChIKey
LQCCRPUZTXKDGB-

UHFFFAOYSA-N
[4][8]

Elucidation of Structure: Spectroscopic and Solid-
State Insights
A comprehensive understanding of a molecule's structure requires analysis beyond its 2D

representation. Spectroscopic techniques and solid-state characterization provide critical

insights into its electronic environment and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The aromatic region of the proton NMR spectrum is expected to show three distinct

signals corresponding to the protons on the phenyl ring. Due to the substitution pattern,

complex splitting (doublets and doublets of doublets) would be anticipated, with chemical

shifts influenced by the electron-withdrawing effects of the nitro and chloro groups and the

boronic acid moiety.

¹³C NMR: The carbon spectrum will display six signals for the aromatic carbons. The carbon

atom attached to the boron (C1) will appear at a characteristic downfield shift. The carbons

bonded to the electron-withdrawing chloro (C4) and nitro (C3) groups will also be

significantly deshielded.
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Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups present:

O-H Stretch: A broad absorption band is expected in the range of 3200-3600 cm⁻¹,

characteristic of the hydroxyl groups of the boronic acid, often participating in hydrogen

bonding.

N-O Stretch (Nitro Group): Two strong, sharp absorption bands are anticipated: one for the

asymmetric stretch (approx. 1520-1560 cm⁻¹) and one for the symmetric stretch (approx.

1345-1385 cm⁻¹).

B-O Stretch: A strong band typically appears in the 1310-1380 cm⁻¹ region.

C-Cl Stretch: A moderate to strong absorption is expected in the 1000-1100 cm⁻¹ range.

Mass Spectrometry
Mass spectrometry confirms the molecular weight and can reveal structural information through

fragmentation patterns. For this compound, the predicted monoisotopic mass is 201.00002 Da.

[8] High-resolution mass spectrometry would show a characteristic isotopic pattern for the

presence of one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1).

Solid-State Structure and Crystallography
While specific crystal structure data for this exact molecule is not readily available in public

databases, phenylboronic acids commonly exist as hydrogen-bonded dimers or trimers

(boroximes) in the solid state.[9] This self-assembly is driven by intermolecular hydrogen bonds

between the hydroxyl groups of the boronic acid moieties. In the case of 4-Chloro-3-
nitrophenylboronic acid, additional intermolecular interactions, such as π-π stacking between

the electron-deficient phenyl rings and interactions involving the nitro and chloro groups, are

likely to influence the crystal packing, similar to what is observed in related structures like 4-

chloro-3-nitrobenzamide.[10]

Synthesis, Reactivity, and Core Applications
The utility of 4-Chloro-3-nitrophenylboronic acid stems from its designed reactivity, enabling

its use as a versatile building block.
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Plausible Synthetic Pathways
The synthesis of substituted arylboronic acids typically follows established organometallic

routes. A common strategy involves the formation of an organometallic intermediate from an

aryl halide, which is then quenched with a boron electrophile.

Synthetic Pathway

4-Chloro-3-nitroaniline Diazonium Salt Intermediate Target Boronic Acid
(4-Chloro-3-nitrophenylboronic acid)

Click to download full resolution via product page

An alternative involves a Grignard or organolithium reaction starting from a suitable dihalide

precursor, followed by reaction with a trialkyl borate ester and subsequent acidic workup. The

choice of route depends on the availability of starting materials and functional group

compatibility.

Key Reactions and Mechanistic Insights
Suzuki-Miyaura Cross-Coupling: This is the flagship application. The reaction proceeds via a

catalytic cycle involving a palladium(0) complex.

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of an aryl

halide partner.

Transmetalation: The boronic acid (activated by a base) transfers its aryl group to the

palladium center, displacing the halide. The electron-withdrawing nitro and chloro groups on

the phenyl ring can enhance the rate of this step by increasing the Lewis acidity of the boron

atom.

Reductive Elimination: The two organic groups on the palladium center couple and are

eliminated, forming the new biaryl C-C bond and regenerating the palladium(0) catalyst.
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This reaction's reliability and functional group tolerance make it a preferred method in drug

development for creating complex molecular architectures.[1]

Applications in Drug Discovery and Development
4-Chloro-3-nitrophenylboronic acid serves as a key intermediate in the synthesis of

pharmaceuticals, especially anti-cancer agents.[1]

Scaffold for Derivatization: The three distinct functional groups offer orthogonal reactivity.

The boronic acid is used for Suzuki coupling, the chloro group can be displaced via

nucleophilic aromatic substitution (SₙAr), and the nitro group can be readily reduced to an

aniline. This aniline derivative opens up a vast chemical space for further modification, such

as amide bond formation, sulfonylation, or diazotization.

Electronic Modulation: The strong electron-withdrawing properties of the nitro group

significantly influence the electronic character of the phenyl ring and any molecule it is

incorporated into. This can be used to tune the binding affinity of a drug candidate to its

biological target.

Biosensor Development: Boronic acids are known to form reversible covalent complexes

with 1,2- and 1,3-diols, a property exploited in the development of sensors for carbohydrates

and other biologically important diol-containing molecules.[1]

Experimental Protocol: A Representative Suzuki-
Miyaura Coupling
To ensure trustworthiness and provide actionable insights, the following protocol outlines a

typical Suzuki-Miyaura reaction. The causality behind each step is explained to provide a self-

validating framework.
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Experimental Workflow

1. Reagent Setup
Combine boronic acid, aryl bromide,

Pd catalyst, and base in a flask.

2. Solvent Addition & Degassing
Add solvent (e.g., Dioxane/H₂O).

Purge with N₂ or Ar.

3. Reaction
Heat mixture to reflux

(e.g., 90-100 °C) with stirring.

4. Monitoring
Track progress using TLC or LC-MS
until starting material is consumed.

5. Work-up
Cool, dilute with water, and

extract with an organic solvent.

6. Purification
Dry organic layer, concentrate,

and purify by column chromatography.

Click to download full resolution via product page

Objective: To synthesize 4'-methoxy-2-nitro-5-chlorobiphenyl from 4-bromoanisole and 4-
Chloro-3-nitrophenylboronic acid.

Materials:

4-Chloro-3-nitrophenylboronic acid (1.0 eq)

4-Bromoanisole (1.1 eq)

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)

Potassium Carbonate (K₂CO₃) (3.0 eq), anhydrous

1,4-Dioxane and Water (4:1 v/v), degassed

Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar

and reflux condenser, add 4-Chloro-3-nitrophenylboronic acid (201 mg, 1.0 mmol), 4-

bromoanisole (206 mg, 1.1 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and anhydrous K₂CO₃

(414 mg, 3.0 mmol).

Rationale: A flame-dried flask ensures anhydrous conditions, preventing catalyst

deactivation. K₂CO₃ is the base required to activate the boronic acid for transmetalation.

Pd(PPh₃)₄ is a common, efficient precatalyst for this coupling.
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Atmosphere Control: Seal the flask with a septum and cycle between vacuum and an inert

atmosphere (Nitrogen or Argon) three times.

Rationale: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, so removing it

is critical for catalytic turnover.

Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

Rationale: A mixed solvent system is often optimal. Dioxane solubilizes the organic

reagents, while water solubilizes the inorganic base and facilitates the catalytic cycle.

Degassing the solvent further removes dissolved oxygen.

Reaction Execution: Heat the reaction mixture to 95 °C and stir vigorously for 12-16 hours.

Rationale: Heating provides the necessary activation energy for the reaction to proceed at

a reasonable rate.

Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC)

or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (boronic

acid) is consumed.

Aqueous Work-up: Cool the reaction to room temperature. Dilute with water (20 mL) and

transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

Rationale: This step separates the organic product from the inorganic salts (base,

byproducts) and the aqueous solvent phase.

Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous

MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by

flash column chromatography on silica gel.

Rationale: Brine wash removes residual water. MgSO₄ is a drying agent. Column

chromatography separates the desired product from unreacted starting materials and

catalyst residues.

Safety and Handling
As with any laboratory chemical, proper handling is essential.
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Hazard Statements: 4-Chloro-3-nitrophenylboronic acid is associated with the following

GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

and H335 (May cause respiratory irritation).[5]

Precautionary Statements: Wear protective gloves, clothing, and eye/face protection (P280).

Avoid breathing dust (P261). If on skin, wash with plenty of water (P302+P352). If in eyes,

rinse cautiously with water for several minutes (P305+P351+P338).[5][6]

Storage: Store long-term in a cool, dry place, sealed from moisture and air.[5]

Conclusion
4-Chloro-3-nitrophenylboronic acid is more than a simple chemical reagent; it is a highly

functionalized and strategically designed building block for advanced chemical synthesis. Its

structure, characterized by the orthogonal reactivity of its boronic acid, chloro, and nitro groups,

provides a powerful platform for the construction of complex molecules. For researchers in drug

development, this compound offers a reliable starting point for generating diverse libraries of

novel compounds, particularly in the pursuit of new anti-cancer therapeutics. A thorough

understanding of its structural properties, reactivity, and handling is paramount to unlocking its

full potential in the laboratory.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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